
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is a chemical compound with a complex structure. It is an ester of carbamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide typically involves the reaction of carbamic acid derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl carbamate with 3-(alpha-trimethylammoniopropyl)phenyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodide group.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted phenyl esters, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carbamate species, which can then interact with biological molecules. The iodide group may also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar in structure but lacks the trimethylammoniopropyl group.
Carbamic acid, methyl-, 3-(dimethylamino)phenyl ester: Contains a dimethylamino group instead of the trimethylammoniopropyl group.
Carbamic acid, methyl-, 3-(ethylamino)phenyl ester: Contains an ethylamino group instead of the trimethylammoniopropyl group.
Uniqueness
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is unique due to the presence of the trimethylammoniopropyl group and iodide, which confer specific reactivity and biological activity. This makes it distinct from other carbamate esters and valuable for specific applications in research and industry.
Propiedades
Número CAS |
63981-66-8 |
|---|---|
Fórmula molecular |
C14H23IN2O2 |
Peso molecular |
378.25 g/mol |
Nombre IUPAC |
trimethyl-[1-[3-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-13(16(3,4)5)11-8-7-9-12(10-11)18-14(17)15-2;/h7-10,13H,6H2,1-5H3;1H |
Clave InChI |
VDLAMFAKUHJWPO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


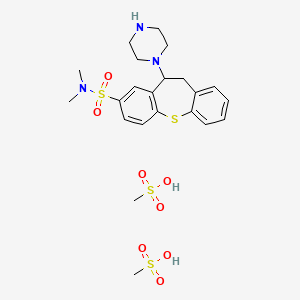
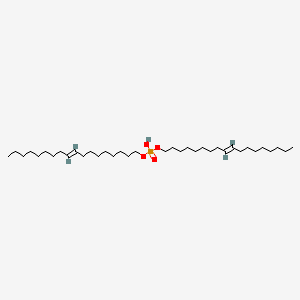

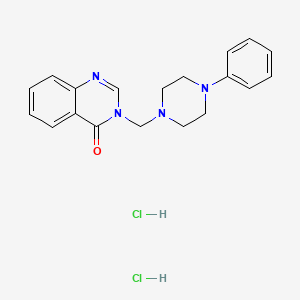




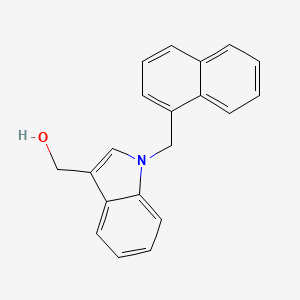
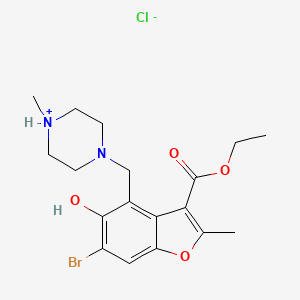
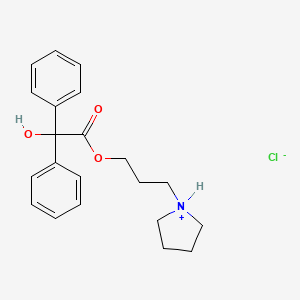
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)

![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
